2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate amine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a suitable thiol reagent.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.
Condensation Reaction: Finally, the compound is synthesized by condensing the hydrazide intermediate with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: A similar compound with a simpler structure, lacking the trimethoxyphenyl group.
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide: Another related compound without the benzothiazole ring.
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its combination of a benzothiazole ring, a sulfanyl group, and a trimethoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19N3O4S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-24-14-9-16(26-3)15(25-2)8-12(14)10-20-22-18(23)11-27-19-21-13-6-4-5-7-17(13)28-19/h4-10H,11H2,1-3H3,(H,22,23)/b20-10+ |
InChI Key |
RDOXUBSMGMYJRG-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OC)OC |
Origin of Product |
United States |
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